molecular formula C20H20N2OS B13396186 2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide

2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide

Cat. No.: B13396186
M. Wt: 336.5 g/mol
InChI Key: TWOOKPVYHBSXIU-UHFFFAOYSA-N
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Description

2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide is an organic compound that belongs to the class of alpha amino acid amides It features a complex structure with an amino group, a benzylsulfanyl group, and a naphthalen-2-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate amino acid derivative and introduce the benzylsulfanyl and naphthalen-2-yl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines .

Scientific Research Applications

2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The naphthalen-2-yl group may contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(naphthalen-1-yl)propanoic acid
  • 2-amino-3-(dinaphthalen-2-ylamino)-3-oxopropyl disulfanyl-N,N-dinaphthalen-2-ylpropanamide

Uniqueness

2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide is unique due to the presence of both a benzylsulfanyl group and a naphthalen-2-yl group, which confer specific chemical and biological properties. These structural features distinguish it from other similar compounds and may enhance its utility in various applications .

Properties

IUPAC Name

2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c21-19(14-24-13-15-6-2-1-3-7-15)20(23)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,13-14,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOOKPVYHBSXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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